2-Fluoro-2-(4-fluoro-2-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(4-fluoro-2-methylphenyl)acetic acid: is an organic compound with the molecular formula C9H8F2O2 . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(4-fluoro-2-methylphenyl)acetic acid typically involves the fluorination of 2-(4-fluoro-2-methylphenyl)acetic acid. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps like halogenation, esterification, and hydrolysis under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or , leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as or , converting the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituents: Nitric acid, bromine
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry: 2-Fluoro-2-(4-fluoro-2-methylphenyl)acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It helps in understanding the interaction of fluorinated compounds with enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their anti-inflammatory, analgesic, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(4-fluoro-2-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This leads to modulation of enzyme activity and receptor binding, resulting in various biological effects .
Comparison with Similar Compounds
- 2-Fluoro-4-methylphenylacetic acid
- 2-Fluoro-2-(4-methylphenyl)acetic acid
- 2-Fluoro-2-(4-chloro-2-methylphenyl)acetic acid
Uniqueness: 2-Fluoro-2-(4-fluoro-2-methylphenyl)acetic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The dual fluorination enhances its stability and lipophilicity, making it more effective in various applications compared to its non-fluorinated or mono-fluorinated counterparts .
Properties
Molecular Formula |
C9H8F2O2 |
---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
2-fluoro-2-(4-fluoro-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
BGMHZDCIENWPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.